molecular formula C2H6O B042895 (2H6)Ethanol CAS No. 1516-08-1

(2H6)Ethanol

Cat. No. B042895
CAS RN: 1516-08-1
M. Wt: 52.11 g/mol
InChI Key: LFQSCWFLJHTTHZ-LIDOUZCJSA-N
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Description

Synthesis Analysis

The synthesis of ethanol, including deuterated forms, has been extensively studied. A notable mechanism involves ethanol synthesis from syngas (a mixture of carbon monoxide and hydrogen) on Rh-based catalysts, which are particularly efficient for this reaction. The process starts with formyl formation from CO hydrogenation, followed by hydrogenation reactions and CO insertion, leading to products such as methane, methanol, and ethanol. Rhodium's unique efficiency and selectivity are crucial for catalyzing this synthesis, highlighting the importance of catalyst design in the production of ethanol and its deuterated variants (Choi & Liu, 2009).

Molecular Structure Analysis

While specific studies on the molecular structure of (2H6)Ethanol in the provided research are not directly mentioned, the understanding of ethanol's molecular structure is foundational for analyzing its deuterated forms. Ethanol consists of a two-carbon chain with a hydroxyl group, making it a primary alcohol. Deuteration affects its physical and chemical properties but does not alter the fundamental structure of the ethanol molecule. The investigation of ethanol synthesis on Rh(111) surfaces provides insights into the atomic-level interactions and the importance of catalyst structure in the synthesis process, which is relevant for both regular and deuterated ethanol.

Chemical Reactions and Properties

Ethanol's chemical reactions, including its deuterated form, involve various pathways depending on the catalysts and conditions used. For instance, the synthesis from syngas over Rh-based/SiO2 catalysts demonstrates the role of promoters in enhancing selectivity towards ethanol and other C2+ oxygenates. These processes underscore the complex interplay between catalyst composition, reaction pathways, and product selectivity, which is crucial for optimizing the synthesis of (2H6)Ethanol (Mei et al., 2010).

Scientific Research Applications

  • Hydrogen Production : Ethanol is utilized in the production and purification of hydrogen through redox processes in fixed bed reactors, suitable for Proton Exchange Membrane (PEM) fuel cells (Hormilleja et al., 2014). Ethanol steam reforming is also identified as a promising method for producing high-purity hydrogen at low temperatures and pressures, beneficial for fuel cells (Vaidya & Rodrigues, 2006).

  • Drug Interactions : Ethanol alters the pharmacokinetics of other drugs by changing their absorption rates. Both acute and chronic use of ethanol can cause changes in physiological responses, such as hypotension and impaired motor and cognitive functions (Chan & Anderson, 2014).

  • Lipid Interactions : Ethanol binding significantly affects the orientation of lipid headgroups and increases the area per lipid in phospholipid bilayers, a crucial aspect in biochemistry (Barry & Gawrisch, 1994).

  • Combustion and Flame Studies : The addition of ethanol in benzene flames reduces concentrations of intermediate species, influencing the formation of soot precursors, important in combustion research (Dias et al., 2014). Additionally, studies on ethanol combustion and oxidation in laminar premixed flames and jet-stirred reactors contribute to understanding flame dynamics (Leplat et al., 2011).

  • Catalysis and Synthesis : Research shows that ethanol can be produced catalytically in the CO–H2 reaction using rhodium crystallite catalysts, which is significant in chemical synthesis (Ichikawa, 1978). Also, nanocrystalline catalysts can achieve complete conversion of ethanol into hydrogen gas at certain temperatures, providing insights into new catalytic methods (Neltner et al., 2010).

  • Sensor Development : Ni2+-nitrilotriacetic acid (NTA) resin-immobilized alcohol dehydrogenase (ADH) can be used for determining ethanol and methanol in various applications, demonstrating the role of ethanol in sensor technology (Li, 2020).

Safety And Hazards

Ethanol is a flammable liquid and may produce toxic gases when exposed to heat . It can irritate the throat, nose, and lungs when inhaled . Exposure to large amounts of ethanol may cause nausea, vomiting, headaches, and blurred vision .

Future Directions

The future of ethanol, in general, is promising with a strong need for sustainable energy sources to decrease reliance on foreign oil . Cellulosic ethanol, produced from lignocellulosic biomass, is expected to be the ultimate major source of ethanol .

properties

IUPAC Name

1,1,1,2,2-pentadeuterio-2-deuteriooxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934298
Record name (~2~H_5_)Ethan(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

52.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Ethyl alcohol-d6
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Ethanol-d6

CAS RN

1516-08-1
Record name Ethanol-d6
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Record name (2H6)Ethanol
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Record name (~2~H_5_)Ethan(~2~H)ol
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Record name [2H6]ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
LY Yang, A Kuksis, JJ Myher, G Steiner - Journal of lipid research, 1996 - Elsevier
A detailed comparison of the structures of plasma very low density lipoprotein (VLDL) and liver triacylglycerols (TG) (Yang et al. 1995. J. Lipid Res. 36: 125-136) has demonstrated that a …
Number of citations: 86 www.sciencedirect.com
T Cronholm - Biochemical Journal, 1985 - portlandpress.com
Rates of exchange catalysed by alcohol dehydrogenase were determined in vivo in order to find rate-limiting steps in ethanol metabolism. Mixtures of [1,1-2H2]- and [2,2,2-2H3]ethanol …
Number of citations: 41 portlandpress.com
JA Bourland, DK Martin… - Journal of …, 1997 - Wiley Online Library
Carboxylesterase enzymes hydrolyze many ester-containing xenobiotics to yield carboxylic acids. 1 Certain forms of these enzymes catalyze ethanolic transesterification reactions. A …
Number of citations: 49 onlinelibrary.wiley.com
JO Winberg, B Martinoni, C Roten… - Biochemistry and …, 1993 - europepmc.org
Drosophila alcohol dehydrogenase shows a broad substrate specificity, with secondary alcohols being better substrates than primary alcohols. This specificity indicates that the active …
Number of citations: 9 europepmc.org
G Ekstroem, C Norsten, T Cronholm… - Biochemistry, 1987 - ACS Publications
Department of Physiological Chemistry, Karolinska Institute, S-104 01 Stockholm, Sweden Received March 20, 1987; Revised Manuscript Received May 22, 1987 abstract: Deuterium …
Number of citations: 38 pubs.acs.org
CS Yang, H Ishizaki, M Lee, A Fadel… - Chemical research in …, 1991 - ACS Publications
Deuteration of N-nitrosodimethylamine (NDMA) decreases its carcinogenicity and produces an isotope effect on its metabolism. Our previous results showed that deuteration causes a 5-…
Number of citations: 29 pubs.acs.org
JO Winberg, R Hovik, JS McKinley-McKee… - Biochemical …, 1986 - portlandpress.com
Purified Drosophila lebanonensis alcohol dehydrogenase (Adh) revealed one enzymically active zone in starch gel electrophoresis at pH 8.5. This zone was located on the cathode …
Number of citations: 49 portlandpress.com
GJ Hart, FM Dickinson - Biochemical Journal, 1978 - portlandpress.com
In the presence of acetic anhydride or butyric anhydride, liver aldehyde dehydrogenases catalyse the oxidation of NADH at pH 7.0 and 25 degrees C. The maximum velocities and …
Number of citations: 20 portlandpress.com
KM Bohren, JP von Wartburg, B Wermuth - Biochemical Journal, 1987 - portlandpress.com
Initial-rate analysis of the carbonyl reductase-catalysed reduction of menadione by NADPH gave families of straight lines in double-reciprocal plots consistent with a sequential …
Number of citations: 45 portlandpress.com
LR Schroeder - Journal of the Chemical Society B: Physical Organic, 1970 - pubs.rsc.org
Nmr analyses of 2,6-dichlorobenzoic acid-catalysed [2H6]ethanolyses of 1,1,1-triethoxyethane, 1,1,1-trimethoxyethane, and 2-ethoxy-2-methyl-1,3-dioxolan indicate that in each case …
Number of citations: 2 pubs.rsc.org

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